molecular formula C13H20N2O3 B14859038 Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate

Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate

Cat. No.: B14859038
M. Wt: 252.31 g/mol
InChI Key: YJZHCTVZIFPKHW-UHFFFAOYSA-N
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Description

Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol This compound features a piperidine ring substituted with an isoxazole ring and a tert-butyl ester group

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-(1,2-oxazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-4-5-10(9-15)11-6-8-17-14-11/h6,8,10H,4-5,7,9H2,1-3H3

InChI Key

YJZHCTVZIFPKHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NOC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate typically involves the cyclization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods are efficient and provide good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and reagents, ensuring scalability and reproducibility in large-scale synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-isoxazol-3-ylpiperidine-1-carboxylate is unique due to the presence of both an isoxazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

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